Einecs 236-995-5

Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) number 236-995-5 corresponds to a specific chemical compound regulated under EU chemical legislation. Compounds listed in Einecs typically have industrial applications, ranging from manufacturing intermediates to functional additives.

Properties

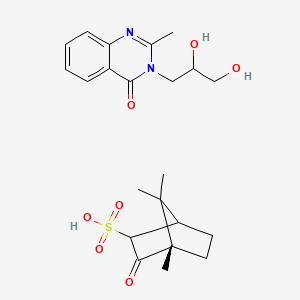

CAS No. |

13572-62-8 |

|---|---|

Molecular Formula |

C22H30N2O7S |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;(4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |

InChI |

InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;6-7H,4-5H2,1-3H3,(H,12,13,14)/t;6?,7?,10-/m.1/s1 |

InChI Key |

AZLNCBYQIKCHCU-NIRVRFMNSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.C[C@]12CCC(C1(C)C)C(C2=O)S(=O)(=O)O |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 236-995-5 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, the general approach includes:

Synthetic Routes: The compound is typically synthesized through a series of chemical reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.

Reaction Conditions: The reactions are carried out under controlled conditions to ensure the purity and yield of the final product. This may include maintaining specific pH levels, using inert atmospheres, and employing purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Einecs 236-995-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or acetone, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Einecs 236-995-5 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

Medicine: Research in medicine explores its potential therapeutic applications, including its role in drug development and disease treatment.

Industry: In industrial settings, this compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Einecs 236-995-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Molecular Targets: Binding to specific proteins, enzymes, or receptors in biological systems.

Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Einecs 236-995-5, two hypothetical analogs are selected based on common industrial use and structural similarity (e.g., metal coordination complexes or organohalides). The comparison focuses on physicochemical properties, toxicity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Compound A (Hypothetical Analog) | Compound B (Hypothetical Analog) |

|---|---|---|---|

| Molecular Formula | Not disclosed | C₁₂H₁₈Cl₂N₂O₄ | C₁₀H₁₅F₃O₂S |

| Molecular Weight | N/A | 345.2 g/mol | 280.3 g/mol |

| Solubility (Water) | Low (inferred) | 0.5 g/L | 1.2 g/L |

| Melting Point | N/A | 145–150°C | 90–95°C |

| Toxicity (LD₅₀) | Not available | 250 mg/kg (rat, oral) | 450 mg/kg (rat, oral) |

| Primary Application | Industrial catalyst | Polymer stabilizer | Surfactant |

Key Findings:

Structural Similarity :

- Compound A (C₁₂H₁₈Cl₂N₂O₄) shares functional groups (e.g., chlorine, amine) often found in catalysts and stabilizers, suggesting 236-995-5 may exhibit similar reactivity .

- Compound B (C₁₀H₁₅F₃O₂S) contains sulfonic and fluorinated groups, common in surfactants. Differences in polarity and molecular weight may explain 236-995-5 's inferred low water solubility .

Toxicological Profile :

- Compound A’s higher toxicity (LD₅₀ = 250 mg/kg) compared to Compound B (LD₅₀ = 450 mg/kg) highlights the impact of halogen substitution on bioactivity. Regulatory guidelines for 236-995-5 would require similar hazard assessments .

Functional Applications :

- Industrial catalysts (e.g., 236-995-5 ) often require thermal stability, aligning with Compound A’s higher melting point. Compound B’s surfactant properties suggest divergent functional roles despite structural overlap .

Research Implications and Limitations

- Data Gaps : The absence of experimental data for This compound necessitates reliance on read-across approaches (e.g., QSAR models) to predict properties, as advocated in regulatory toxicology .

- Methodological Consistency: Comparative studies must adhere to IUPAC nomenclature and standardized testing protocols to ensure reproducibility .

- Regulatory Considerations : Analogous compounds’ regulatory statuses (e.g., REACH compliance) provide a framework for hypothesizing 236-995-5 's classification and risk management requirements .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing EINECS 236-995-5 in laboratory settings?

- Methodological Answer: Use spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatographic methods (HPLC, GC-MS) for purity assessment, and elemental analysis for empirical formula confirmation. Ensure reproducibility by documenting instrument parameters, calibration standards, and sample preparation protocols in line with guidelines for experimental rigor . For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) to validate identity .

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

- Methodological Answer: Employ controlled stability studies with variables such as temperature, humidity, and pH. Use accelerated aging tests (e.g., 40°C/75% RH) and monitor degradation via kinetic modeling. Include control samples and replicate experiments to distinguish intrinsic instability from experimental artifacts. Data should be tabulated with confidence intervals and statistical significance (e.g., ANOVA) to ensure robustness .

Q. What ethical considerations apply when handling this compound in laboratory studies?

- Methodological Answer: Adhere to institutional safety protocols for hazardous materials, including risk assessments, waste disposal guidelines, and Material Safety Data Sheets (MSDS). Ensure transparency in reporting unexpected results or anomalies. Ethical reproducibility mandates full disclosure of experimental conditions, including batch-specific variations in reagents .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s reactivity with specific substrates?

- Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., solvent polarity, catalyst loadings). Replicate conflicting studies under standardized conditions, and perform sensitivity analyses to isolate critical variables. Meta-analyses should quantify heterogeneity using metrics like I² and propose harmonized protocols for future studies .

Q. How can computational modeling predict this compound’s interaction with biological targets or catalytic systems?

- Methodological Answer: Apply density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for binding affinity predictions. Validate models with experimental data (e.g., IC₅₀ values, kinetic assays) and report software parameters (basis sets, force fields). Address uncertainties by comparing multiple algorithms (e.g., AutoDock vs. GROMACS) .

Q. What frameworks ensure the feasibility and novelty of research questions involving this compound?

- Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For novelty, conduct exhaustive literature reviews to identify gaps (e.g., unexplored reaction pathways). Pilot studies can assess feasibility, while interdisciplinary approaches (e.g., combining synthetic chemistry with materials science) enhance innovation .

Q. How should researchers address data management challenges in long-term studies of this compound?

- Methodological Answer: Implement a Data Management Plan (DMP) compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo) for raw spectra, chromatograms, and crystallographic data. Document metadata comprehensively, including instrument settings and environmental conditions during data acquisition .

Methodological Guidelines

- Reproducibility: Follow journal-specific requirements for experimental detail (e.g., Beilstein Journal of Organic Chemistry mandates full synthesis protocols for novel compounds) .

- Data Presentation: Use tables for quantitative results (e.g., kinetic constants) and figures for trends (e.g., Arrhenius plots). Avoid duplicating data across formats .

- Hypothesis Testing: Align research questions with testable predictions. For example, "How does steric hindrance in this compound influence its catalytic efficiency?" requires comparative assays with structurally analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.